4-Methylbenzoyl isocyanate

Catalog No.
S1936085
CAS No.
5843-46-9
M.F
C9H7NO2
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylbenzoyl isocyanate

CAS Number

5843-46-9

Product Name

4-Methylbenzoyl isocyanate

IUPAC Name

4-methylbenzoyl isocyanate

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C9H7NO2/c1-7-2-4-8(5-3-7)9(12)10-6-11/h2-5H,1H3

InChI Key

MLWXSSVGXIJYIR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N=C=O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C=O

Isocyanates are highly reactive compounds widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers. They are increasingly used in the automobile industry, autobody repair, and building insulation materials. Spray-on polyurethane products containing isocyanates have been developed for a wide range of retail, commercial, and industrial uses to protect cement, wood, fiberglass, steel and aluminum, including protective coatings for truck beds, trailers, boats, foundations, and decks .

4-Methylbenzoyl isocyanate is an organic compound characterized by its isocyanate functional group attached to a 4-methylbenzoyl moiety. Its molecular formula is C9H9NCO, and it features a structure that includes both a phenyl ring and an isocyanate group, making it a member of the isocyanate family. This compound is notable for its reactivity, particularly with nucleophiles, which allows it to participate in various

  • Harmful if swallowed, inhaled, or absorbed through the skin [].
  • Irritating to the skin, eyes, and respiratory system [].
  • Can cause respiratory sensitization with repeated exposure [].

4-Methylbenzoyl isocyanate exhibits significant reactivity due to the presence of its isocyanate group. Key reactions include:

  • Nucleophilic Addition: It readily reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. For example:
    • Reaction with an alcohol:
      R OH+4 Methylbenzoyl isocyanateR O C O N H Ph\text{R OH}+\text{4 Methylbenzoyl isocyanate}\rightarrow \text{R O C O N H Ph}
  • Hydrolysis: In the presence of water, it can hydrolyze to form carbon dioxide and the corresponding amine or urea:
    4 Methylbenzoyl isocyanate+H2O4 Methylbenzamide+CO2\text{4 Methylbenzoyl isocyanate}+\text{H}_2\text{O}\rightarrow \text{4 Methylbenzamide}+\text{CO}_2
  • Polymerization: Under certain conditions, it can polymerize to form polyurethanes when reacted with diols or polyols.

The synthesis of 4-Methylbenzoyl isocyanate typically involves the reaction of 4-methylbenzoyl chloride with sodium cyanate in an organic solvent. A method described in a patent involves using a composite catalyst consisting of Lewis acid and p-toluenesulfonic acid. The synthesis can be summarized as follows:

  • Reactants: Combine 4-methylbenzoyl chloride and sodium cyanate in an organic solvent.
  • Catalysis: Add a composite catalyst (e.g., Lewis acid).
  • Reaction Conditions: Heat the mixture at 40-60 °C for several hours.
  • Product Isolation: Remove the solvent via reduced pressure evaporation to obtain 4-Methylbenzoyl isocyanate with high purity and yield .

4-Methylbenzoyl isocyanate finds applications primarily in the following areas:

  • Chemical Intermediates: Used in the synthesis of various pharmaceuticals and agrochemicals.
  • Polymer Production: Serves as a precursor for producing polyurethane materials.
  • Research: Employed in chemical research for studying reaction mechanisms involving isocyanates.

Interaction studies involving 4-Methylbenzoyl isocyanate focus on its reactivity with biological molecules and other chemicals. The compound's electrophilic nature allows it to interact readily with nucleophiles, leading to the formation of stable adducts. These interactions are crucial for understanding its potential biological effects and applications in synthetic chemistry.

Several compounds share structural similarities with 4-Methylbenzoyl isocyanate, including:

Compound NameStructure FeaturesUnique Aspects
Benzoyl IsocyanateBenzoyl group attached to isocyanateLacks methyl substituent on the phenyl ring
Phenyl IsocyanatePhenyl group attached to isocyanateMore reactive due to lack of steric hindrance
Methyl IsocyanateMethyl group attached directly to NCOHighly toxic; known for historical industrial accidents
Toluene-2,4-diisocyanateTwo isocyanate groups on a toluidineUsed extensively in polyurethane production

Uniqueness of 4-Methylbenzoyl Isocyanate

The unique feature of 4-Methylbenzoyl isocyanate lies in its specific substitution pattern on the benzene ring, which influences its reactivity and potential applications compared to other similar compounds. Its methyl group at the para position provides steric hindrance that affects how it interacts with nucleophiles, making it distinct from other aryl isocyanates.

XLogP3

3

Dates

Last modified: 08-16-2023

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